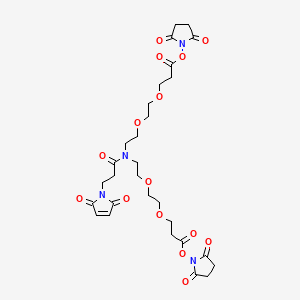

N-Maleimid-N-bis(PEG2-NHS-Ester)

Übersicht

Beschreibung

N-Mal-N-bis(PEG2-NHS ester) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a branched PEG derivative with a terminal maleimide group and two terminal N-hydroxysuccinimide (NHS) esters. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Wissenschaftliche Forschungsanwendungen

N-Mal-N-bis(PEG2-NHS ester) has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

Biology: Facilitates the labeling of proteins and oligonucleotides for various biological assays.

Medicine: Employed in drug delivery systems and the development of targeted therapies.

Industry: Utilized in the production of diagnostic reagents and biocompatible materials.

Wirkmechanismus

Target of Action

N-Mal-N-bis(PEG2-NHS ester) is a PEG-based PROTAC linker . The primary targets of this compound are proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play a crucial role in various biological processes, including cellular signaling, gene expression, and enzymatic reactions.

Mode of Action

The compound interacts with its targets through a two-step process. First, the NHS esters of N-Mal-N-bis(PEG2-NHS ester) label the primary amines (-NH2) of proteins and other amine-containing molecules . Then, the maleimide group reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively tagging the target molecule for further interactions or modifications.

Biochemical Pathways

The biochemical pathways affected by N-Mal-N-bis(PEG2-NHS ester) are primarily related to protein degradation. As a PROTAC linker, the compound is used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The downstream effects of this process can vary widely depending on the specific target protein being degraded, potentially influencing a broad range of cellular functions.

Pharmacokinetics

The compound is soluble in dmso, dcm, and dmf , which suggests it may have good bioavailability

Result of Action

The primary result of N-Mal-N-bis(PEG2-NHS ester)'s action is the selective degradation of target proteins . By labeling these proteins and directing them towards the ubiquitin-proteasome system, the compound can influence cellular processes in a highly specific manner. The exact molecular and cellular effects would depend on the identity of the target protein.

Action Environment

The action, efficacy, and stability of N-Mal-N-bis(PEG2-NHS ester) can be influenced by various environmental factors. For instance, the compound’s reactivity towards thiols is pH-dependent, with optimal activity occurring between pH 6.5 and 7.5 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .

Biochemische Analyse

Biochemical Properties

N-Mal-N-bis(PEG2-NHS ester) plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The maleimide group of N-Mal-N-bis(PEG2-NHS ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-Mal-N-bis(PEG2-NHS ester) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The maleimide group of N-Mal-N-bis(PEG2-NHS ester) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Mal-N-bis(PEG2-NHS ester) typically involves the reaction of a PEG derivative with maleimide and NHS esters. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of N-Mal-N-bis(PEG2-NHS ester) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures (-20°C) to maintain its stability and prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

N-Mal-N-bis(PEG2-NHS ester) undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS esters react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Addition Reactions: The maleimide group reacts with thiol groups (-SH) to form stable thioether bonds.

Common Reagents and Conditions

Reagents: Primary amines, thiol-containing compounds, DMSO, DCM, DMF.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.

Major Products Formed

Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups.

Amide Bonds: Formed from the reaction of NHS esters with primary amines.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(NHS ester-PEG3)-N-bis(PEG3-Mal): Similar structure with longer PEG chains.

N-Mal-N-bis(PEG3-NHS ester): Similar structure with different PEG chain length.

Uniqueness

N-Mal-N-bis(PEG2-NHS ester) is unique due to its specific PEG chain length and the presence of both maleimide and NHS ester functional groups. This combination allows for versatile bioconjugation applications, making it a valuable tool in scientific research and industrial applications .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFSJZLGALHIEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

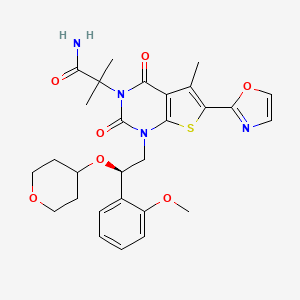

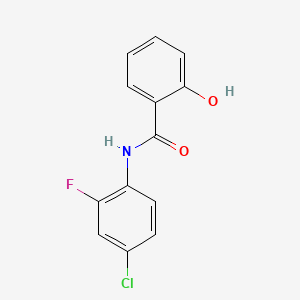

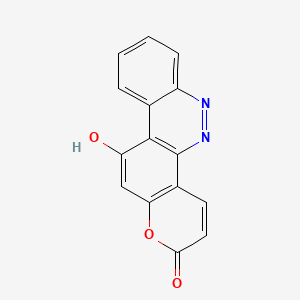

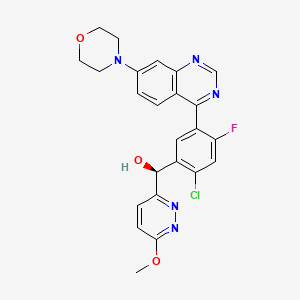

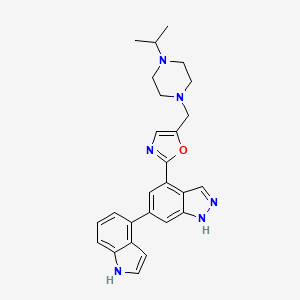

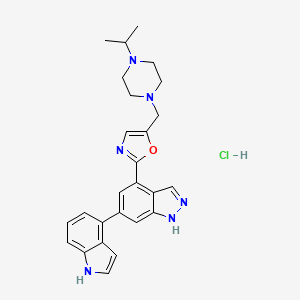

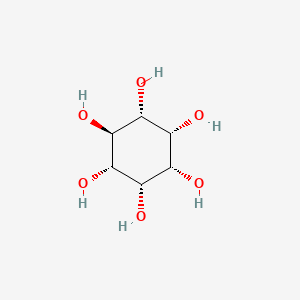

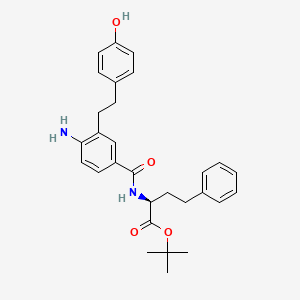

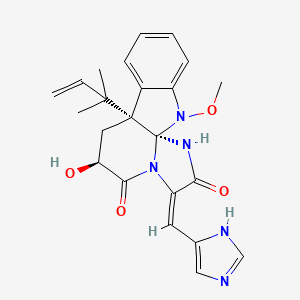

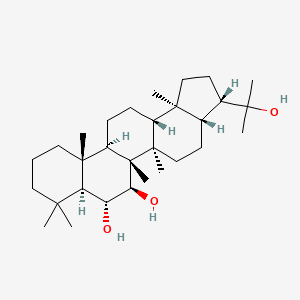

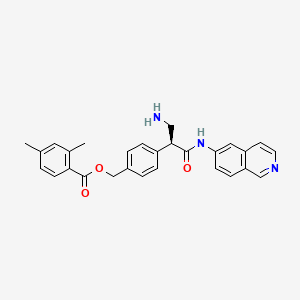

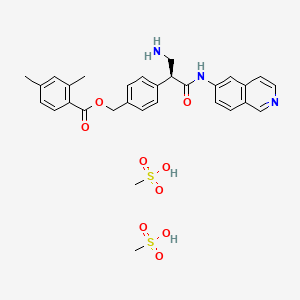

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.